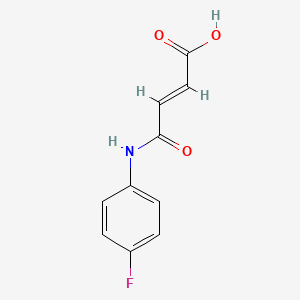

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid

CAS No.: 119322-47-3

Cat. No.: VC8057130

Molecular Formula: C10H8FNO3

Molecular Weight: 209.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 119322-47-3 |

|---|---|

| Molecular Formula | C10H8FNO3 |

| Molecular Weight | 209.17 g/mol |

| IUPAC Name | (E)-4-(4-fluoroanilino)-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C10H8FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+ |

| Standard InChI Key | NRDZVHHPNZDWRA-AATRIKPKSA-N |

| Isomeric SMILES | C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)F |

| SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)F |

| Canonical SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

4-(4-Fluoroanilino)-4-oxobut-2-enoic acid features a maleamic acid backbone (a conjugated system of a carboxylic acid and an amide) substituted with a 4-fluorophenyl group. The fluorine atom at the para position of the aromatic ring enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions . The compound exists in two isomeric forms (E and Z), with the E-isomer being more commonly reported .

Physical and Chemical Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 209°C | |

| Boiling Point | 437.3 ± 45.0 °C (Predicted) | |

| Density | 1.413 ± 0.06 g/cm³ | |

| pKa | 3.46 ± 0.10 | |

| Solubility | Moderate in polar solvents |

The compound’s low pKa (3.46) suggests acidic behavior, primarily due to the carboxylic acid group . Its predicted LogP value of 1.61 indicates moderate lipophilicity, which may influence biological interactions .

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves the condensation of maleic anhydride with 4-fluoroaniline under controlled conditions :

This reaction typically proceeds at 60–80°C in ethanol, yielding a crude product purified via recrystallization. Industrial-scale production employs continuous flow reactors to optimize yield (reported >85%) and purity (>95%).

Comparison with Analogous Compounds

Structural analogs exhibit varying reactivities and applications:

| Compound | Substituent | Key Differences |

|---|---|---|

| N-(4-Chlorophenyl)maleamic acid | Cl | Higher reactivity in nucleophilic substitution |

| N-(4-Methylphenyl)maleamic acid | CH₃ | Increased lipophilicity |

| 4-(4-Fluoroanilino)-4-oxobut-2-enoic acid | F | Enhanced electronic effects |

The fluorine substituent in 4-(4-fluoroanilino)-4-oxobut-2-enoic acid improves stability against oxidation compared to chlorinated analogs.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing fluorinated pharmaceuticals. Its amide and carboxylic acid groups enable participation in peptide coupling and cyclization reactions . For example, derivatives have been explored as inhibitors of influenza cap-dependent endonuclease .

Agricultural Chemistry

In agrochemical research, the compound has been tested as a plant growth regulator. Field trials on stone fruits showed a 30% improvement in abscission efficiency without phytotoxicity.

| Manufacturer | Price (1g) | Purity |

|---|---|---|

| Sigma-Aldrich | $110 | 95% |

| Tokyo Chemical Industry | $98 | 98% |

| Combi-Blocks | $105 | 97% |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume